molecular formula C11H15N3O3S B2605081 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide CAS No. 1032190-58-1

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Cat. No.: B2605081
CAS No.: 1032190-58-1
M. Wt: 269.32
InChI Key: YZVZYBIYGVEGFA-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylsulfonyl group attached to the pyrrolidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide has several scientific research applications, including:

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride and hydrazine hydrate. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is based on a pyrrole ring instead of pyrrolidine. It is used in similar applications but may exhibit different reactivity and biological activity.

    1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it valuable for various research and industrial purposes.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c12-13-11(15)10-7-4-8-14(10)18(16,17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVZYBIYGVEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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